![molecular formula C24H20S3Si B14465189 Phenyl[tris(phenylsulfanyl)]silane CAS No. 65849-32-3](/img/structure/B14465189.png)
Phenyl[tris(phenylsulfanyl)]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[tris(phenylsulfanyl)]silane is an organosilicon compound characterized by a silicon atom bonded to a phenyl group and three phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl[tris(phenylsulfanyl)]silane can be synthesized through a multi-step process involving the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the introduction of phenylsulfanyl groups. The general synthetic route involves:
Formation of Phenylsilane: Phenylmagnesium bromide reacts with silicon tetrachloride to form phenylsilane.
Introduction of Phenylsulfanyl Groups: Phenylsilane is then treated with phenylsulfanyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[tris(phenylsulfanyl)]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
Phenyl[tris(phenylsulfanyl)]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Phenyl[tris(phenylsulfanyl)]silane exerts its effects involves interactions with various molecular targets and pathways. The phenylsulfanyl groups can participate in redox reactions, while the silicon atom can form stable bonds with other elements, facilitating the formation of complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Structurally similar but lacks the phenylsulfanyl groups.
Tris(phenylsulfanyl)silane: Similar but without the phenyl group attached to the silicon atom.
Uniqueness
Phenyl[tris(phenylsulfanyl)]silane is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
65849-32-3 |
|---|---|
Formule moléculaire |
C24H20S3Si |
Poids moléculaire |
432.7 g/mol |
Nom IUPAC |
phenyl-tris(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20S3Si/c1-5-13-21(14-6-1)25-28(24-19-11-4-12-20-24,26-22-15-7-2-8-16-22)27-23-17-9-3-10-18-23/h1-20H |
Clé InChI |
PMMXBZBWTHPXBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


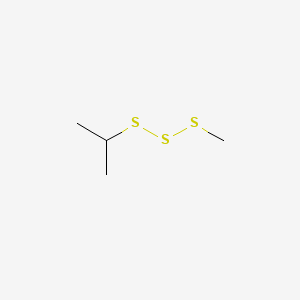

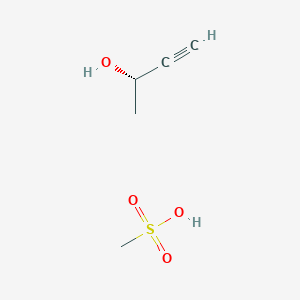
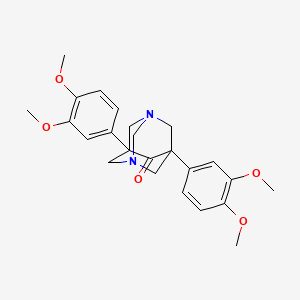

![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)

![Acetamide, N-[2-(2-phenylethenyl)phenyl]-](/img/structure/B14465135.png)
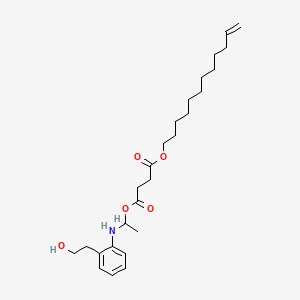
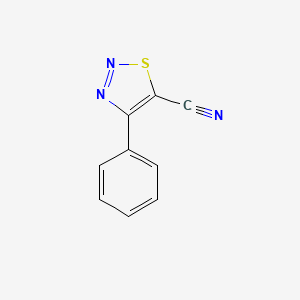
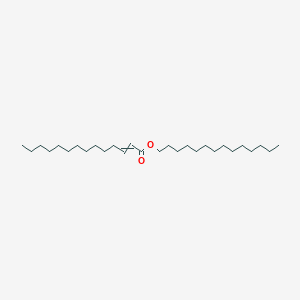
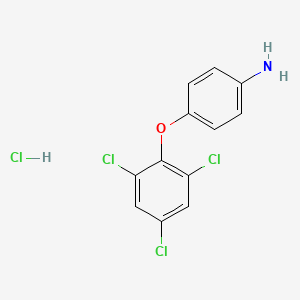
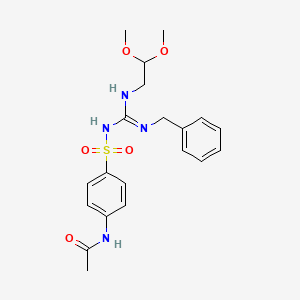
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
